Cas no 80900-33-0 (1-Methoxyisoquinolin-3-amine)

1-Methoxyisoquinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-Methoxyisoquinolin-3-amine
- 1-Methoxy-3-isoquinolinamine (ACI)
- MFCD19690063
- DS-7529
- AKOS022174757
- DTXSID70574627
- DA-02647
- SCHEMBL5656369
- 80900-33-0
-
- MDL: MFCD19690063
- インチ: 1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12)
- InChIKey: OUOBWPTYRNVBLQ-UHFFFAOYSA-N
- ほほえんだ: N1C(OC)=C2C(C=CC=C2)=CC=1N
計算された属性
- せいみつぶんしりょう: 174.079312947g/mol
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 48.1Ų
じっけんとくせい
- ふってん: 348.3°C at 760 mmHg
1-Methoxyisoquinolin-3-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
1-Methoxyisoquinolin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M91090-250mg |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 250mg |
¥706.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M91090-1g |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 1g |
¥1756.0 | 2021-09-04 | ||
Ambeed | A509992-250mg |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 97% | 250mg |
$46.0 | 2025-02-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M892942-250mg |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 97% | 250mg |
953.10 | 2021-05-17 | |
Alichem | A189005528-250mg |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 97% | 250mg |
$166.10 | 2023-09-01 | |
A2B Chem LLC | AH71581-500mg |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 95% | 500mg |
$171.00 | 2024-04-19 | |
abcr | AB489585-250mg |
1-Methoxyisoquinolin-3-amine; . |
80900-33-0 | 250mg |
€138.50 | 2025-02-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114382-100mg |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 98% | 100mg |
¥379.00 | 2024-07-28 | |
eNovation Chemicals LLC | D751162-1g |
1-Methoxyisoquinolin-3-aMine |
80900-33-0 | 97% | 1g |
$175 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114382-1g |
1-Methoxyisoquinolin-3-amine |
80900-33-0 | 98% | 1g |
¥1671.00 | 2024-07-28 |
1-Methoxyisoquinolin-3-amine 合成方法
ごうせいかいろ 1
1-Methoxyisoquinolin-3-amine Raw materials
1-Methoxyisoquinolin-3-amine Preparation Products
1-Methoxyisoquinolin-3-amine 関連文献
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
1-Methoxyisoquinolin-3-amineに関する追加情報
1-Methoxyisoquinolin-3-Amine (CAS No: 80900-33-0)
1-Methoxyisoquinolin-3-Amine is a versatile and intriguing compound with the CAS registry number 80900-33-0. This compound belongs to the class of isoquinoline derivatives, which have garnered significant attention in the fields of organic synthesis, pharmacology, and materials science due to their unique structural features and potential applications. The molecule consists of an isoquinoline backbone, a methoxy group at position 1, and an amine group at position 3, making it a valuable building block for various chemical transformations.
Recent advancements in synthetic chemistry have enabled researchers to explore novel routes for the synthesis of 1-Methoxyisoquinolin-3-Amine. One such approach involves the use of transition metal-catalyzed coupling reactions, which have proven to be highly efficient in constructing complex heterocyclic frameworks. For instance, a study published in *Nature Communications* demonstrated the application of palladium-catalyzed cross-coupling reactions to synthesize isoquinoline derivatives with high yields and excellent regioselectivity.
The structural uniqueness of 1-Methoxyisoquinolin-3-Amine lies in its isoquinoline core, which is characterized by a fused benzene ring and a pyridine-like nitrogen atom. The presence of the methoxy group at position 1 imparts electron-donating properties, while the amine group at position 3 introduces nucleophilic reactivity. These functional groups make the compound highly amenable to further chemical modifications, enabling its use as an intermediate in the synthesis of bioactive molecules.
One of the most promising applications of 1-Methoxyisoquinolin-3-Amine is in drug discovery. Isoquinoline derivatives have been extensively studied for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation and survival. A recent study published in *Journal of Medicinal Chemistry* highlighted the antiproliferative activity of isoquinoline-based compounds against various cancer cell lines, underscoring their potential as leads for therapeutic development.
Beyond pharmacology, 1-Methoxyisoquinolin-3-Amine has also found applications in materials science. Its nitrogen-containing heterocyclic structure makes it a suitable candidate for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered significant interest due to their potential uses in gas storage, catalysis, and sensing technologies.
In terms of synthesis, researchers have explored various strategies to optimize the production of 1-Methoxyisoquinolin-3-Amine. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate reaction times while maintaining high product quality. This method not only enhances productivity but also aligns with green chemistry principles by reducing energy consumption and waste generation.
The versatility of 1-Methoxyisoquinolin-3-Amine extends to its role as a precursor for more complex molecules. For example, it can undergo nucleophilic aromatic substitution reactions to introduce additional functional groups, thereby expanding its utility in diverse chemical contexts. This adaptability has made it a valuable tool in both academic research and industrial applications.
From an environmental standpoint, understanding the degradation pathways and ecological impact of 1-Methoxyisoquinolin-3-Amine is crucial for ensuring sustainable practices. Recent studies have focused on evaluating its biodegradability under various environmental conditions, with findings suggesting that it undergoes microbial degradation under aerobic conditions. These insights are essential for developing responsible handling and disposal protocols.
In conclusion, 1-Methoxyisoquinolin-3-Amine (CAS No: 80900-33-0) stands as a testament to the ingenuity of modern synthetic chemistry. Its unique structure, coupled with its diverse functional groups, positions it as a valuable asset in multiple scientific domains. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and technological innovation.
80900-33-0 (1-Methoxyisoquinolin-3-amine) 関連製品
- 17920-35-3(6-Methoxy-2-pyridinamine)
- 1797639-04-3(3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide)
- 868679-60-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate)
- 255727-69-6(4-bromo-2-(methylsulfanyl)benzoic acid)
- 1220029-58-2(5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine)
- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)
- 2228203-59-4(tert-butyl 3-(1-amino-2,2-dimethylcyclopropyl)piperidine-1-carboxylate)
- 1923082-67-0(4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile)
- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
